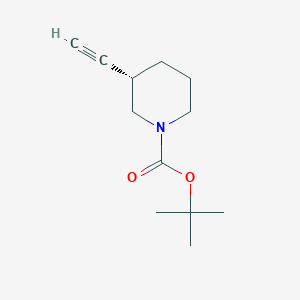
Gentamicin C2 Pentaacetate Salt
Vue d'ensemble
Description
Gentamicin C2 Pentaacetate Salt is an antibiotic complex which consists of three closely related components, gentamicins C1, C2, C1a, and also Gentamicin A which differs from the other members of the complex but is similar to Kanamycin C .
Synthesis Analysis
A study showed that the addition of 0.1% CaCl2 and 0.3% sodium citrate increased gentamicin titers by 11.5% (2398 μg/mL vs. 2150 μg/mL), while the C1a ratio increased from 38% to 42% . The results showed that CaCl2 downregulated the synthesis and metabolism of the tetrapyrrole pathway and the GenK protein (0.08-fold) in the gentamicin synthesis pathway, whereas sodium citrate downregulated key proteins in the glycosylation pathway and tricarboxylic acid pathway .
Molecular Structure Analysis
The molecular formula of this compound is C30H61N5O17, and its molecular weight is 763.83 .
Chemical Reactions Analysis
In the presence of CaCl2 and sodium citrate, changes in methylation during the synthesis of gentamicin were observed, increasing the proportion of gentamicin C1a . In contrast, sodium citrate inhibited primary metabolism to promote the production of secondary metabolites of gentamicin .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 763.83 . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Determination and Analysis in Veterinary Medicine
Gentamicin is extensively studied for its residues in edible tissues of swine and calf, demonstrating the importance of accurate determination methods for food safety. A study developed and validated a method for determining gentamicin residues in these tissues, indicating the significance of such analytical techniques in veterinary medicine and food safety regulations (Cherlet, Baere, & Backer, 2000).
Biosynthesis of Gentamicin
Research into the biosynthesis of gentamicin C2 and its epimers sheds light on the complex biosynthetic pathways of this antibiotic, highlighting the enzymatic processes involved in its production. This insight is crucial for understanding how gentamicin and its variants are produced naturally, which could influence the development of novel antibiotics or improved production methods (Gu et al., 2015).
Improved Analytical Methods
The improvement of liquid chromatographic methods with pulsed electrochemical detection for gentamicin analysis represents a significant advancement in the pharmaceutical analysis of this compound. This development enhances the ability to assess gentamicin's composition and related substances, underlining the importance of analytical chemistry in ensuring drug purity and efficacy (Manyanga et al., 2008).
Gentamicin-loaded Nanoparticles
Studies on gentamicin-loaded nanoparticles for antimicrobial applications illustrate the potential of nanotechnology in enhancing the delivery and efficacy of traditional antibiotics. Such research opens pathways to new treatment modalities for bacterial infections, particularly those caused by Pseudomonas aeruginosa, by improving drug stability and reducing dosing frequency (Abdelghany et al., 2012).
Mécanisme D'action
Target of Action
Gentamicin C2 Pentaacetate Salt is an antibiotic complex that consists of three components . The primary targets of Gentamicin are the bacterial ribosomes . It binds to the aminoacyl site on 16 S rRNA of the 30 S subunit in the bacterial ribosome .
Mode of Action
Gentamicin disrupts protein synthesis in bacteria by binding to the bacterial ribosome . This interaction inhibits the process of translation, preventing the bacteria from producing essential proteins, which ultimately leads to bacterial death .
Biochemical Pathways
It is known that the drug interferes with protein synthesis in bacteria, disrupting their normal cellular processes .
Pharmacokinetics
Studies on gentamicin have shown that it has a small therapeutic window and its use is impaired by widespread resistance arising from the presence of aminoglycoside modifying enzymes (ames) or ribosomal methyltransferases (rmts) .
Result of Action
The result of Gentamicin’s action is the inhibition of bacterial growth. By binding to the bacterial ribosome and disrupting protein synthesis, Gentamicin prevents the bacteria from producing essential proteins, leading to bacterial death .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFIWSHGXVLULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860351 | |
| Record name | 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)
![3-Azabicyclo[4.1.0]heptane](/img/structure/B3121436.png)









![N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B3121480.png)

